

Physiological Concentrations of Octanoylcarnitine in Plasma: An In-depth Technical Guide

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Compound of Interest		
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Introduction

Octanoylcarnitine (C8) is a crucial intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. As an acylcarnitine, it is formed from the conjugation of octanoyl-CoA and L-carnitine, a reaction catalyzed by carnitine octanoyltransferase (CROT). This process facilitates the transport of medium-chain fatty acids across the inner mitochondrial membrane for subsequent energy production. The concentration of octanoylcarnitine in plasma is a critical biomarker for monitoring fatty acid oxidation (FAO) disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the physiological concentrations of octanoylcarnitine in human plasma, detailed experimental protocols for its quantification, and an exploration of its role in metabolic pathways.

Data Presentation: Physiological Plasma Concentrations of Octanoylcarnitine

The physiological concentrations of **octanoylcarnitine** in plasma are typically low and can vary with age. The following table summarizes quantitative data from various studies. It is important to note that reference ranges may vary slightly between laboratories due to differences in methodology and patient populations.



Age Group	Concentration (µmol/L)	Notes
Newborns (≤ 7 days)	< 0.19	Reference range from a clinical laboratory.
Newborns (healthy)	Maximum of 0.22	From a study of 113 randomly collected filter paper blood spots. The majority were at or below the detection limit.[1]
Newborns (unaffected)	Median: 0.08 (IQR 0.06–0.11) in girls, 0.09 (IQR 0.07–0.12) in boys.	Data from a large-scale newborn screening study. Concentrations remained relatively constant during the first 2 weeks of life.[2]
Infants and Children (8 days - 7 years)	< 0.45	Reference range from a clinical laboratory.
Adults (≥ 8 years)	< 0.78	Reference range from a clinical laboratory.
Adults (optimal range)	0 - 0.27	As suggested by a health data interpretation service.[3]

Note: Concentrations can be significantly elevated in individuals with metabolic disorders such as MCAD deficiency. In newborns with confirmed MCAD deficiency, **octanoylcarnitine** levels can be highly increased, with a median of 8.4 μ mol/L (range 3.1-28.3 μ mol/L).[1]

Experimental Protocols: Quantification of Octanoylcarnitine in Plasma

The gold-standard method for the quantification of **octanoylcarnitine** and other acylcarnitines in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and throughput.

Sample Preparation: Protein Precipitation and Extraction



The initial step involves the removal of proteins from the plasma sample, which can interfere with the analysis.

- Materials:
 - Plasma (collected in EDTA or heparin tubes)
 - Cold acetonitrile (HPLC grade)
 - Deuterated internal standard (e.g., d3-octanoylcarnitine) in methanol
 - Microcentrifuge tubes
 - Vortex mixer
 - Centrifuge
- Procedure:
 - Pipette a small volume of plasma (typically 10-50 μL) into a microcentrifuge tube.
 - Add a defined volume of cold acetonitrile (usually 3 volumes) containing the deuterated internal standard. The internal standard is crucial for accurate quantification as it corrects for sample loss during preparation and matrix effects during analysis.
 - Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and precipitation of proteins.
 - Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
 - Carefully transfer the supernatant, which contains the acylcarnitines, to a new tube or a 96-well plate for further processing.

Optional Derivatization: Butylation

To enhance the sensitivity and chromatographic properties of acylcarnitines, they are often derivatized to their butyl esters.



Materials:

- o n-butanol with 5% (v/v) acetyl chloride
- Nitrogen evaporator or vacuum concentrator
- Heating block or incubator

Procedure:

- Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
- Add 100 μL of n-butanol containing 5% v/v acetyl chloride to the dried residue.
- Incubate the mixture at 60°C for 20 minutes with shaking.
- Evaporate the butanol to dryness.
- Reconstitute the dried, derivatized sample in a suitable solvent (e.g., methanol/water mixture) before injection into the LC-MS/MS system.

LC-MS/MS Analysis

- Instrumentation: A tandem mass spectrometer (typically a triple quadrupole) equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Chromatography:
 - Column: A reversed-phase column, such as a C18 column, is commonly used for the separation of acylcarnitines.
 - Mobile Phases: The mobile phases typically consist of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid and ammonium acetate to improve ionization and peak shape.



- Gradient Elution: A gradient elution program is employed to separate the different acylcarnitine species based on their chain length and polarity.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]+ of the acylcarnitines.
 - Detection: Multiple Reaction Monitoring (MRM) is the most common scan mode for quantification. This involves selecting the precursor ion (the protonated molecule of octanoylcarnitine) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences from other molecules in the sample. For octanoylcarnitine, a characteristic fragmentation is the loss of the carnitine headgroup, resulting in a prominent product ion at m/z 85.

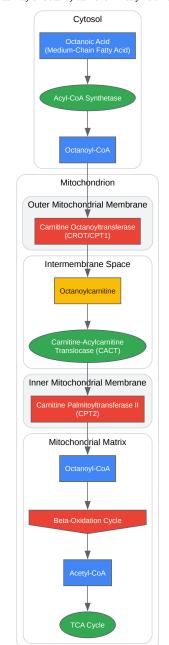
Mandatory Visualization



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Caption: Experimental workflow for **octanoylcarnitine** quantification.





Metabolic Pathway of Octanoylcarnitine in Fatty Acid Beta-Oxidation

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Caption: Metabolic pathway of octanoylcarnitine.

Role of Octanoylcarnitine in Metabolic Signaling

Octanoylcarnitine is a key player in cellular energy homeostasis. Its primary role is not as a classical signaling molecule that binds to receptors to initiate a signaling cascade. Instead, its



concentration in the plasma and within cellular compartments acts as a signal of the metabolic state, particularly the flux of fatty acid oxidation.

The formation of **octanoylcarnitine** is essential for the transport of medium-chain fatty acids into the mitochondria for beta-oxidation. This process is tightly regulated. Carnitine palmitoyltransferase I (CPT1), the enzyme responsible for the formation of acylcarnitines, is a key regulatory point in fatty acid oxidation.

Elevated levels of **octanoylcarnitine** in the plasma are a strong indicator of a disruption in the beta-oxidation pathway. In MCAD deficiency, the enzyme responsible for the first step of beta-oxidation of medium-chain fatty acids is defective. This leads to an accumulation of octanoyl-CoA in the mitochondrial matrix, which is then converted to **octanoylcarnitine** and exported from the mitochondria and the cell, resulting in high plasma concentrations.

Therefore, the concentration of **octanoylcarnitine** can be viewed as a metabolic signal that reflects the balance between fatty acid supply and the capacity of the mitochondrial beta-oxidation pathway. In a broader sense, acylcarnitine profiles provide a "snapshot" of cellular metabolism, revealing patterns of accumulated metabolites that can guide the diagnosis of specific metabolic disorders and inform therapeutic interventions. Recent research also suggests a role for carnitine O-octanoyltransferase (CROT) in fatty acid metabolism and mitochondrial function, with implications for conditions like vascular calcification.

In summary, while not a signaling molecule in the traditional sense, the physiological concentration of **octanoylcarnitine** is a critical indicator of metabolic health and plays a vital role in the intricate network of cellular energy regulation. Its accurate quantification is paramount for the diagnosis and management of inborn errors of metabolism and is an area of ongoing research in various other pathological conditions.

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